molecular formula C18H18ClNO4 B13711620 2-Chloro-7-methyl-3-(2,2-diethoxycarbonyl)vinylquinoline CAS No. 1031928-57-0

2-Chloro-7-methyl-3-(2,2-diethoxycarbonyl)vinylquinoline

Cat. No.: B13711620
CAS No.: 1031928-57-0
M. Wt: 347.8 g/mol
InChI Key: PUCDDTPPIVZLDL-UHFFFAOYSA-N
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Description

2-Chloro-7-methyl-3-(2,2-diethoxycarbonyl)vinylquinoline is a halogenated quinoline derivative characterized by a chloro group at position 2, a methyl group at position 7, and a vinyl substituent at position 3 bearing diethoxycarbonyl moieties. The diethoxycarbonyl group enhances steric bulk and electronic effects, influencing reactivity and intermolecular interactions .

Properties

CAS No.

1031928-57-0

Molecular Formula

C18H18ClNO4

Molecular Weight

347.8 g/mol

IUPAC Name

diethyl 2-[(2-chloro-7-methylquinolin-3-yl)methylidene]propanedioate

InChI

InChI=1S/C18H18ClNO4/c1-4-23-17(21)14(18(22)24-5-2)10-13-9-12-7-6-11(3)8-15(12)20-16(13)19/h6-10H,4-5H2,1-3H3

InChI Key

PUCDDTPPIVZLDL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=C(N=C2C=C(C=CC2=C1)C)Cl)C(=O)OCC

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Chloro-7-methyl-3-(2,2-diethoxycarbonyl)vinylquinoline typically involves:

  • Construction of the quinoline core with appropriate substitution at positions 2 and 7.
  • Introduction of the vinyl moiety bearing the diethoxycarbonyl ester groups at position 3.
  • Chlorination at position 2.
  • Methylation at position 7 (or use of a methyl-substituted precursor).

Detailed Synthetic Routes

Synthesis of Quinoline Core

A common approach to quinoline derivatives involves the Skraup or Doebner–Miller quinoline synthesis, starting from aniline derivatives and aldehydes or ketones. For 7-methyl substitution, 2-amino-4-methylbenzaldehyde or related precursors are used.

Chlorination at Position 2

Chlorination at the 2-position of quinoline can be achieved using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2), often under reflux conditions. This step may precede or follow the vinyl group introduction depending on the synthetic sequence.

Methylation at Position 7

Methylation at position 7 can be accomplished by starting with a methyl-substituted aniline or by selective methylation of the quinoline ring using methylating agents such as methyl iodide under controlled conditions.

Example Synthetic Procedure (Hypothetical)

Step Reagents & Conditions Outcome
1 Condensation of 2-amino-4-methylbenzaldehyde with diethyl malonate in presence of piperidine, reflux Formation of 7-methyl-3-(2,2-diethoxycarbonyl)vinylquinoline intermediate
2 Chlorination with POCl3, reflux Introduction of chloro group at position 2 yielding target compound
3 Purification by recrystallization or chromatography Pure this compound

Alternative Methods and Patented Processes

A patent (US20030212276A1) describes processes for preparing 7-substituted-3-quinolinecarbonitriles and related compounds, which can be adapted for derivatives like the target compound. The patent emphasizes the use of substituted anilines and appropriate condensation and substitution reactions to achieve the quinoline core with desired substituents.

Research Data and Analysis

Due to limited direct literature on this compound, analogous compounds such as 2-Chloro-7-ethyl-3-(2,2-diethoxycarbonyl)vinylquinoline provide useful insights:

Compound CAS Number Melting Point (°C) Yield (%) Purity (%) Reference
2-Chloro-7-ethyl-3-(2,2-diethoxycarbonyl)vinylquinoline 1031928-63-8 Not specified ~70-85 >95
7-Methyl analog (target compound) Not available Estimated 150-160 Estimated 65-80 >95 Inferred

The yields and purity are dependent on reaction conditions such as temperature, solvent, and catalyst choice. The vinylation step via Knoevenagel condensation is generally high yielding and selective.

Summary Table of Preparation Methods

Preparation Step Common Reagents/Conditions Notes
Quinoline core synthesis Aniline derivatives, aldehydes, acid/base catalysts Skraup or Doebner–Miller synthesis variants
Vinyl group introduction Diethyl malonate, base (piperidine), reflux Knoevenagel condensation
Chlorination at position 2 POCl3 or SOCl2, reflux Selective chlorination of quinoline ring
Methylation at position 7 Methyl iodide or methyl-substituted precursors May be done pre- or post-quinoline formation

Chemical Reactions Analysis

2-Chloro-7-methyl-3-(2,2-diethoxycarbonyl)vinylquinoline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of more saturated compounds .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline Derivatives

Substituent Variations on the Quinoline Core

The following compounds share structural similarities but differ in substituent patterns:

2-Chloro-7-methoxy-3-(2,2-diethoxycarbonyl)vinylquinoline
  • Key Difference : Methoxy group at position 7 instead of methyl.
2-Chloro-7-methylquinoline-3-carbaldehyde
  • Key Difference : Carbaldehyde (CHO) group at position 3 instead of the diethoxycarbonylvinyl group.
  • Impact : The aldehyde group introduces electrophilic reactivity, making this compound a precursor for condensation reactions. However, it lacks the steric hindrance and ester functionality of the target compound .
E-7-Bromo-2-chloro-3-(2-nitro)vinylquinoline
  • Key Difference : Bromo substituent at position 7 and nitro group on the vinyl chain.
  • Impact : The nitro group is strongly electron-withdrawing, enhancing reactivity in electrophilic substitutions. Bromine adds steric bulk and may influence halogen bonding in molecular recognition .

Data Table: Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Functional Groups LogP (Calculated)
Target Compound C₁₉H₂₁ClNO₄ 361.8 2-Cl, 7-CH₃, 3-vinyl Diethoxycarbonyl 5.0
2-Chloro-7-methoxy analog C₁₉H₂₁ClNO₅ 377.8 2-Cl, 7-OCH₃, 3-vinyl Diethoxycarbonyl 4.8
2-Chloro-6,8-dimethyl analog C₁₈H₂₁ClNO₄ 361.8 2-Cl, 6-CH₃, 8-CH₃, 3-vinyl Diethoxycarbonyl 5.2
E-7-Bromo-2-chloro-3-(2-nitro)vinylquinoline C₁₁H₆BrClN₂O₂ 313.5 2-Cl, 7-Br, 3-vinyl Nitrovinyl 4.4
7-Chloro-2-methylquinoline C₁₀H₈ClN 177.6 7-Cl, 2-CH₃ None 2.9

Biological Activity

Overview of 2-Chloro-7-methyl-3-(2,2-diethoxycarbonyl)vinylquinoline

This compound is a synthetic compound belonging to the quinoline family, which is known for its diverse biological activities. Quinoline derivatives have been studied extensively for their pharmacological properties, including antimalarial, antibacterial, antifungal, and anticancer activities.

Chemical Structure

The compound features a chloro substituent at the 2-position and a vinyl group at the 3-position, along with diethoxycarbonyl functionality. This unique structure may contribute to its biological activity through various mechanisms.

Antimicrobial Activity

Quinoline derivatives have demonstrated significant antimicrobial properties. Research indicates that compounds in this category can inhibit the growth of various bacteria and fungi. The presence of the chloro group and the vinyl moiety in this compound may enhance its interaction with microbial enzymes or cellular targets.

Anticancer Properties

Several studies have highlighted the potential of quinoline derivatives as anticancer agents. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth. The specific biological pathways affected by this compound would require further investigation through in vitro and in vivo studies.

Case Studies

  • Anticancer Activity : In a study examining various quinoline derivatives, certain compounds exhibited potent activity against human cancer cell lines, inducing cell cycle arrest and apoptosis. While specific data on this compound was not highlighted, its structural similarities suggest potential efficacy.
  • Antimicrobial Studies : A comparative study on different quinoline derivatives showed that compounds with similar functional groups significantly inhibited bacterial growth. This suggests that this compound may possess similar properties.

Research Findings

Activity Type Mechanism Reference
AntimicrobialInhibition of cell wall synthesis
AnticancerInduction of apoptosis via mitochondrial pathway
AntifungalDisruption of fungal cell membrane integrity

Q & A

Q. What are the common synthetic routes for preparing 2-chloro-7-methylquinoline derivatives, and how can they be adapted for introducing diethoxycarbonyl vinyl groups?

The synthesis of 2-chloro-7-methylquinoline derivatives typically involves Vilsmeier-Haack reactions using reagents like MSCL-DMF/DMAC to introduce formyl or acetyl groups at the 3-position of the quinoline core . For diethoxycarbonyl vinyl substituents, a Knoevenagel condensation is often employed, where 2-chloro-3-formylquinoline reacts with diethyl malonate under acidic or basic conditions. Key steps include:

  • Reaction optimization : Adjusting solvent (e.g., THF, DMF), temperature (80–120°C), and catalysts (e.g., piperidine) to improve yield .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol .

Q. How is the structure of 2-chloro-7-methyl-3-substituted quinolines confirmed experimentally?

Structural confirmation relies on a combination of:

  • Spectroscopy :
    • ¹H/¹³C NMR : Chemical shifts for the quinoline protons (δ 7.5–8.5 ppm) and diethoxycarbonyl groups (δ 1.2–1.4 ppm for CH₃, δ 4.2–4.4 ppm for OCH₂) .
    • IR : Stretching vibrations for C=O (1680–1720 cm⁻¹) and C-Cl (550–750 cm⁻¹) .
  • X-ray crystallography : Resolves stereochemistry and packing interactions (e.g., π-π stacking in quinoline rings) .

Q. What in vitro assays are used for preliminary biological screening of quinoline derivatives?

  • Antimicrobial activity : Agar dilution method (MIC determination against S. aureus, E. coli) .
  • Anticancer potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the synthesis of diethoxycarbonyl vinylquinolines?

Low yields often arise from steric hindrance or side reactions. Strategies include:

  • Catalyst screening : Transition metals (e.g., Pd/C) or organocatalysts (e.g., L-proline) to enhance condensation efficiency .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
  • Temperature control : Stepwise heating (e.g., 60°C for 12 hours followed by 100°C for 2 hours) minimizes decomposition .

Q. How do researchers resolve contradictions in spectroscopic data for structurally similar quinoline derivatives?

Contradictions (e.g., overlapping NMR signals) are addressed via:

  • 2D NMR techniques : HSQC and HMBC to assign quaternary carbons and long-range couplings .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) predict chemical shifts and verify experimental data .
  • Crystal structure comparison : Overlaying X-ray data with related compounds to identify conformational differences .

Q. What methodologies are used to study the mechanism of action of 2-chloro-7-methylquinoline derivatives in biological systems?

  • Enzyme inhibition assays : Fluorescence polarization to measure binding affinity for targets like PI3Kδ .
  • Molecular docking : AutoDock Vina to predict interactions with active sites (e.g., ATP-binding pockets) .
  • Metabolic stability : LC-MS analysis of hepatic microsomal incubations to assess pharmacokinetic profiles .

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